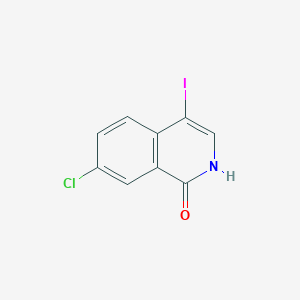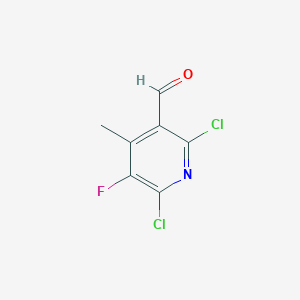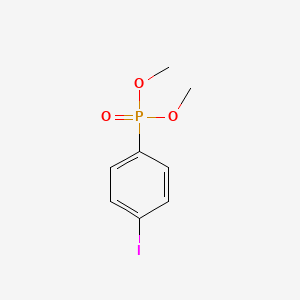
Dimethyl (4-iodophenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (4-iodophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-iodophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (4-iodophenyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of 4-iodophenol with dimethyl phosphite in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4-iodophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution: Formation of substituted phenyl phosphonates.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine oxides.
Cross-Coupling: Formation of biaryl compounds.
Scientific Research Applications
Dimethyl (4-iodophenyl)phosphonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Investigated for its potential biological activities and interactions with enzymes.
Mechanism of Action
The mechanism of action of dimethyl (4-iodophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes. This interaction can inhibit or modulate the activity of these enzymes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (4-bromophenyl)phosphonate
- Dimethyl (4-chlorophenyl)phosphonate
- Dimethyl (4-fluorophenyl)phosphonate
Uniqueness
Dimethyl (4-iodophenyl)phosphonate is unique due to the presence of the iodine atom, which can participate in specific reactions, such as cross-coupling, more efficiently than other halogens. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
61110-78-9 |
|---|---|
Molecular Formula |
C8H10IO3P |
Molecular Weight |
312.04 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-4-iodobenzene |
InChI |
InChI=1S/C8H10IO3P/c1-11-13(10,12-2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
IONOWHWXOWCHBM-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC=C(C=C1)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)
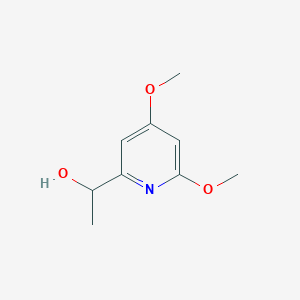
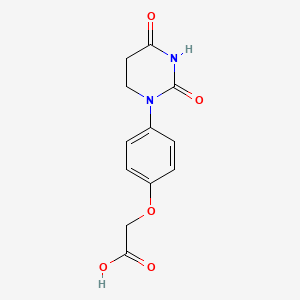
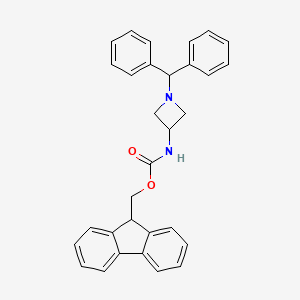
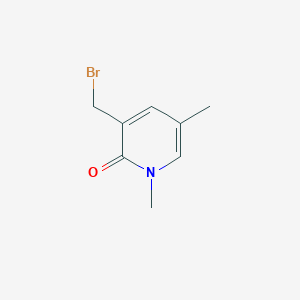
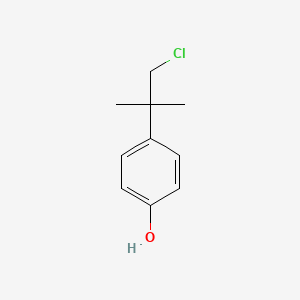
![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)
![(4-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672533.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-one](/img/structure/B13672539.png)
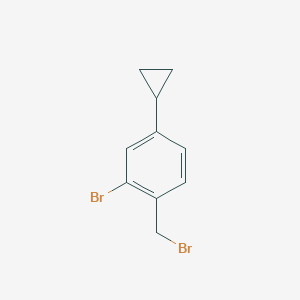
![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
![[5-(tert-Butyl)-4-methyl-2-thiazolyl]methanol](/img/structure/B13672551.png)
